

# Biological activity of dimethylmorpholine derivatives

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## Compound of Interest

Compound Name: *6,6-Dimethylmorpholine-2-carboxylic acid*

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Title: The Pharmacophore of Precision: A Technical Guide to Dimethylmorpholine Derivatives in Drug Discovery

**Executive Summary** The morpholine heterocycle is a cornerstone of medicinal chemistry, often termed a "privileged scaffold" due to its ability to modulate pharmacokinetic properties (solubility, lipophilicity) and engage in critical hydrogen bonding interactions.[1][2] However, the dimethylmorpholine (DMM) derivative represents a significant evolutionary step in scaffold design. By introducing methyl groups at the 2,6- or 3,5-positions, researchers can enforce conformational rigidity, block metabolic soft spots, and enhance selectivity for hydrophobic pockets in enzymes such as kinases and reductases.

This guide analyzes the biological activity of DMM derivatives, focusing on two primary therapeutic axes: Antifungal Ergosterol Inhibition and Oncology Kinase Targeting.

## Part 1: Structural Dynamics & Isomerism

The biological potency of dimethylmorpholine is intrinsically linked to its stereochemistry. Unlike the achiral morpholine, DMM exists in cis and trans isoforms, which dictates its spatial occupancy within a binding pocket.

- 2,6-Dimethylmorpholine: The cis-isomer (equatorial methyls) is thermodynamically more stable and is the active pharmacophore in antifungal agents like Amorolfine.[3] It adopts a chair conformation that mimics the high-energy carbocation intermediates of sterol biosynthesis.
- 3,5-Dimethylmorpholine: Often utilized in kinase inhibitors (e.g., PI3K/mTOR), this substitution pattern can restrict rotameric freedom, locking the morpholine oxygen into a position optimal for hydrogen bonding with the kinase hinge region.

Table 1: Physicochemical Impact of Methyl Substitution

Feature	Morpholine	cis-2,6-Dimethylmorpholine	Impact on Bioactivity
LogP (Lipophilicity)	-0.86	~0.2 - 0.5	Enhanced membrane permeability; better CNS penetration.[3]
Metabolic Stability	Moderate	High	Methyl groups sterically hinder oxidative metabolism at the -carbon.[3]
Conformation	Fluxional	Rigid Chair	Reduced entropic penalty upon protein binding.
pKa	8.36	~8.0 - 8.2	Modulates basicity, affecting lysosomal trapping and solubility. [3]

## Part 2: Therapeutic Axis A – Antifungal Agents

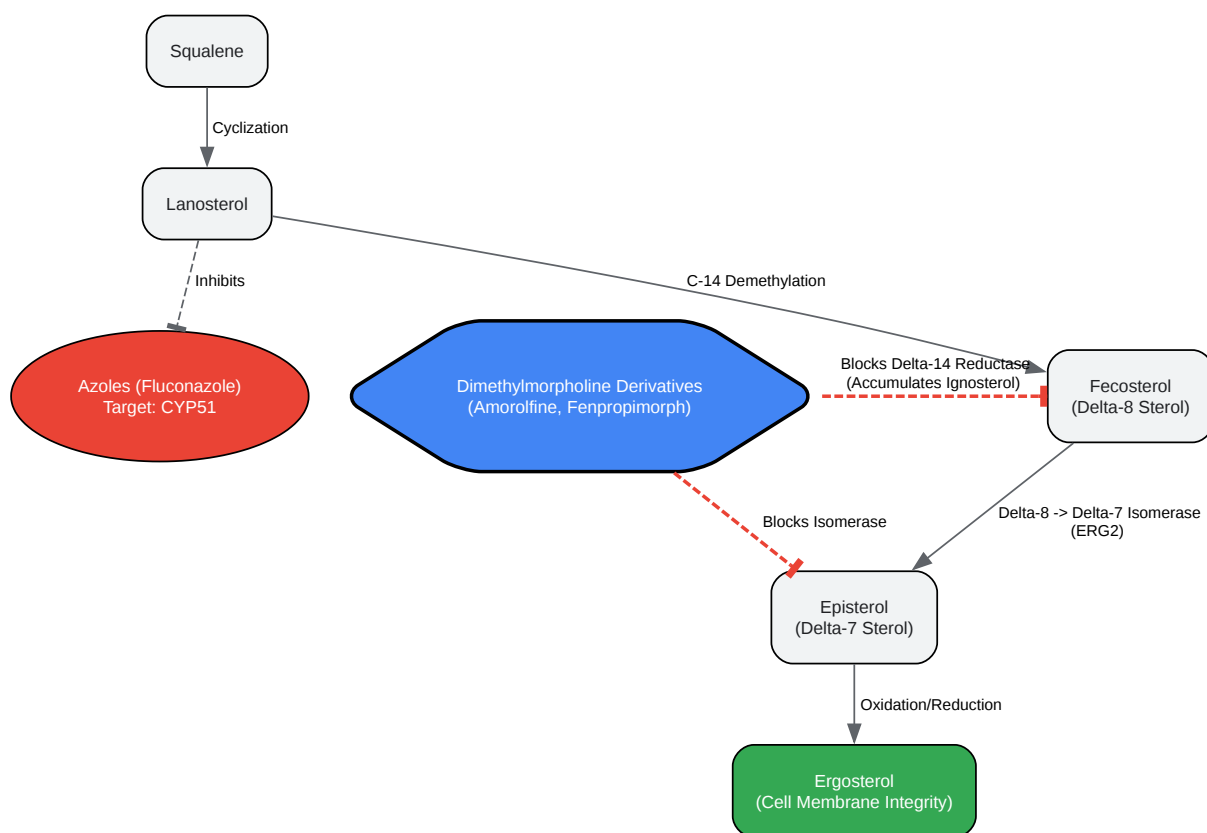
Mechanism of Action: The Dual-Blockade DMM derivatives like Amorolfine and the agricultural fungicide Fenpropimorph function as Ergosterol Biosynthesis Inhibitors (EBIs). Unlike azoles

(which target CYP51), DMMs target two downstream enzymes:

- -Reductase (ERG24): The primary target.[3][4]
- -Isomerase (ERG2): The secondary target.[3]

Inhibition leads to the depletion of ergosterol and the accumulation of toxic, aberrant sterols (e.g., ignosterol), altering membrane fluidity and chitin deposition.[5]

Visualization: The Ergosterol Blockade The following diagram illustrates the specific intervention points of DMM derivatives within the fungal sterol pathway.



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Figure 1: Mechanism of Action for DMM Antifungals. The derivatives act downstream of azoles, creating a blockade that leads to the accumulation of destructive igosterol.

Experimental Protocol 1: Susceptibility Testing (Amorolfine) Objective: Determine the Minimum Inhibitory Concentration (MIC) against dermatophytes (e.g., *T. rubrum*).

- Preparation: Dissolve Amorolfine HCl in DMSO to create a stock solution.

- Medium: Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
- Inoculum: Prepare a spore suspension of *T. rubrum* (CFU/mL).
- Dilution: Perform serial twofold dilutions of Amorolfine in 96-well microdilution plates (Range: 0.03 – 16 g/mL).
- Incubation: Incubate at 28°C (dermatophytes grow slower than *Candida*) for 4–7 days.
- Readout: The MIC is the lowest concentration showing 100% inhibition of growth (optically clear). Note: Unlike azoles, DMMs are often fungicidal, so partial inhibition endpoints (IC50) are less relevant.

## Part 3: Therapeutic Axis B – Oncology (Kinase Inhibitors)

Mechanism: The Hinge Binder In kinase drug discovery (PI3K, mTOR, DNA-PK), the morpholine oxygen serves as a critical hydrogen bond acceptor for the amide backbone of the "hinge region" (e.g., Val851 in PI3K).

- The DMM Advantage: Substituting a plain morpholine with 3,5-dimethylmorpholine can improve selectivity.[3] The methyl groups project into hydrophobic sub-pockets, clashing with residues in off-target kinases while fitting perfectly into the target.

Case Study: PQR626 (Dual PI3K/mTOR Inhibitor) PQR626 utilizes a specific stereoisomer of DMM to achieve brain penetrability and metabolic stability.

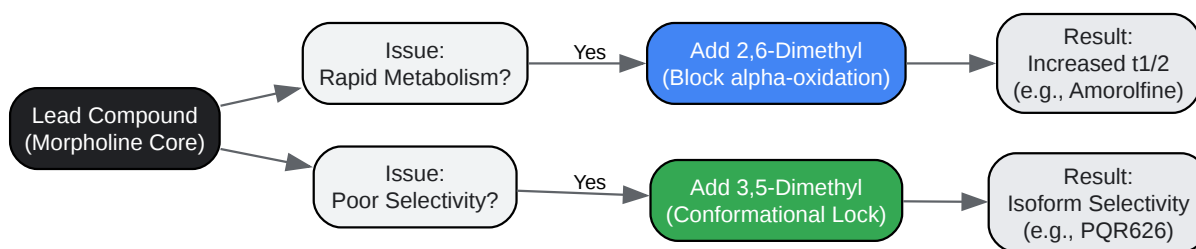
Table 2: Comparative Activity of Morpholine Kinase Inhibitors

Compound	Morpholine Type	Target	IC50 / Ki (nM)	Selectivity Note
BKM-120	Unsubstituted	Pan-PI3K	~35 (PI3K)	High off-target toxicity (mood disturbances).[3]
PQR530	(S)-3-methyl	PI3K/mTOR	11 (PI3K)	Balanced dual inhibition.[3]
PQR626	(3R,5S)-3,5-dimethyl	mTOR > PI3K	3.6 (mTOR)	80-fold selective for mTOR over PI3K

Experimental Protocol 2: Kinase Selectivity Assay Objective: Validate the selectivity enhancement of DMM derivatives.

- Assay Platform: FRET-based LanthaScreen or ADP-Glo (Promega).[3]
- Reaction Mix: Combine recombinant kinase (e.g., mTOR), lipid substrate (PIP2), and ATP (concentration) in kinase buffer.
- Inhibitor Addition: Add the DMM derivative (e.g., PQR626) in a 10-point dose-response curve.[3]
- Incubation: 60 minutes at Room Temperature.
- Detection: Add ADP-detection reagent.[3] Luminescence is proportional to kinase activity.
- Data Analysis: Fit curves using a 4-parameter logistic model to derive IC50.
- Validation: Compare IC50 values against a panel of lipid kinases to calculate Selectivity Score (S-score).

Visualization: SAR Decision Tree This workflow illustrates how a medicinal chemist decides to implement a DMM scaffold.



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Figure 2: Structure-Activity Relationship (SAR) decision tree for transitioning from morpholine to dimethylmorpholine.

## Part 4: Synthesis & Stability

The synthesis of DMM derivatives typically involves the cyclization of chiral amino alcohols.

- **Stability:** The oxidative metabolism of morpholine often occurs at the carbon to the nitrogen. In 2,6-dimethylmorpholine, these positions are sterically hindered, significantly extending the half-life ( ) of the drug in hepatic microsomes.[3]
- **Chirality Check:** It is crucial to verify the enantiomeric purity of synthesized DMMs using Chiral HPLC, as the cis and trans isomers can have vastly different biological activities (e.g., cis-Amorphine is active; trans is significantly less potent).

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